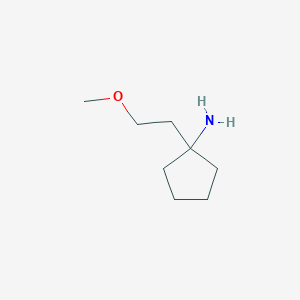
1-(2-Methoxyethyl)cyclopentan-1-amine
Overview
Description
Molecular Structure Analysis
The InChI code for 1-(2-Methoxyethyl)cyclopentan-1-amine is 1S/C8H17NO/c1-10-7-6-8(9)4-2-3-5-8/h2-7,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(2-Methoxyethyl)cyclopentan-1-amine is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Catalysts in Chemical Synthesis
1-(2-Methoxyethyl)cyclopentan-1-amine and related compounds are significant in the field of chemical synthesis. For instance, Ru/Nb2O5 catalysts, which utilize similar cyclopentylamines, have been employed in the reductive amination of cyclopentanone, demonstrating stability and high yield in the production of value-added chemicals like cyclopentylamine. This approach is promising for synthesizing amines and understanding reaction mechanisms in industrial chemistry (Guo et al., 2019).
Study of Receptor Affinities
Research into the structural modifications of molecules similar to 1-(2-Methoxyethyl)cyclopentan-1-amine can reveal insights into their interactions with biological receptors. For example, studies have shown how the alteration in the structure of these molecules can impact their affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors, which are critical in pharmacological research (Bolognesi et al., 1999).
Reagents in Biochemistry
Compounds structurally related to 1-(2-Methoxyethyl)cyclopentan-1-amine are used as reagents in biochemistry. For instance, 2-Imino-2-methoxyethyl 1-thioglycosides, derived from similar structures, have been developed for attaching sugars to proteins, indicating their utility in bioconjugation and glycosylation processes (Lee, Stowell, & Krantz, 1976).
Organocatalysis in Synthesis
Organocatalytic processes utilizing cyclopentylamine derivatives have been explored for the desymmetrization of cyclopentene-1,3-diones, highlighting their role in synthesizing enantioenriched chiral cyclopentenyl amines. This demonstrates the compound's relevance in creating stereospecific structures in organic chemistry (Liang, Zhou, Zheng, & Wang, 2019).
Synthesis of Cycloadducts
1-(2-Methoxyethyl)cyclopentan-1-amine analogs have been used in the synthesis of spirocyclic 1,3-thiazolidines, showcasing their utility in creating diverse chemical structures through [2 + 3]-cycloaddition reactions. This application is significant in the development of new compounds in synthetic chemistry (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Safety And Hazards
properties
IUPAC Name |
1-(2-methoxyethyl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-7-6-8(9)4-2-3-5-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHQFWDITNJYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



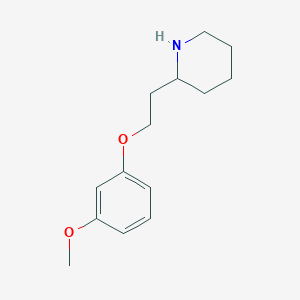
amine](/img/structure/B1454020.png)
![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)


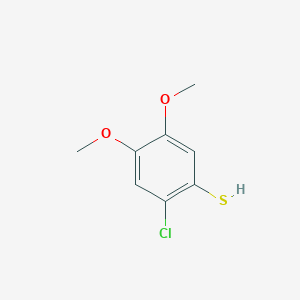
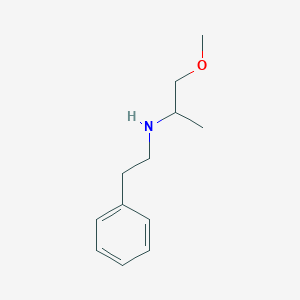
![2-[(6-Chloropyridin-3-yl)formamido]acetic acid](/img/structure/B1454030.png)

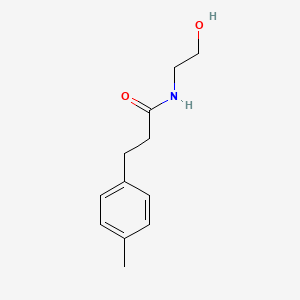
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)
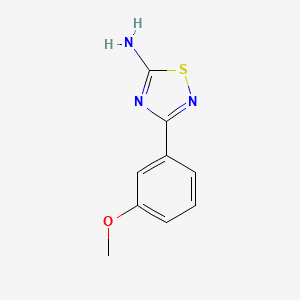
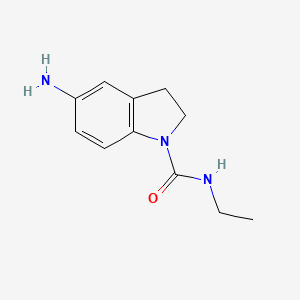
amine](/img/structure/B1454039.png)